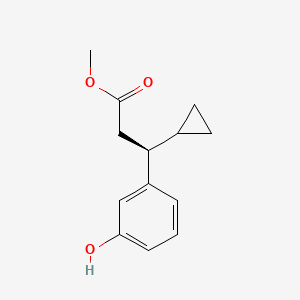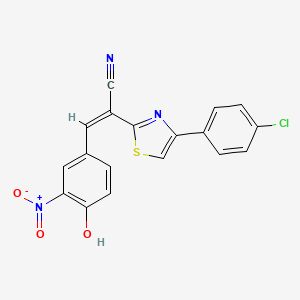![molecular formula C9H14N2O2S B2381717 [4-Methyl-2-(4-morpholinyl)-1,3-thiazol-5-yl]methanol CAS No. 940755-96-4](/img/structure/B2381717.png)
[4-Methyl-2-(4-morpholinyl)-1,3-thiazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . Morpholine is a heterocycle that contains both amine and ether functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be based on the morpholine ring, with the 4-methyl-2-thiazol-5-yl group attached to one of the carbons of the ring .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and the reagents present. Morpholines can participate in a variety of chemical reactions, thanks to their amine and ether functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Morpholine itself is a colorless liquid with a weak, ammonia-like odor .Aplicaciones Científicas De Investigación
Molecular Aggregation Studies
- Study of Molecular Aggregation : Compounds similar to [4-Methyl-2-(4-morpholinyl)-1,3-thiazol-5-yl]methanol, like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, have been studied for their molecular aggregation properties in different solvents, revealing insights into their fluorescence and circular dichroism spectra. This has implications for understanding the association of fluorescence effects with aggregation processes in such compounds (Matwijczuk et al., 2016).
QSAR Analysis for Antioxidant Properties
- QSAR Analysis for Antioxidant Potential : Derivatives of similar thiazole-based compounds have been analyzed using QSAR (Quantitative Structure-Activity Relationship) to predict their antioxidant activities. This analysis helps in designing new antioxidants based on molecular descriptors like lipophilicity, molecular volume, and electronic properties (Drapak et al., 2019).
Bi-heterocyclic Hybrid Molecules
- Synthesis of Bi-heterocyclic Molecules : The synthesis of unique bi-heterocyclic hybrid molecules incorporating thiazole and other heterocyclic structures has been conducted. These molecules have been evaluated for their activity against various enzymes, offering insights into their potential biomedical applications (Abbasi et al., 2019).
Application in Drug Synthesis
- Role in Drug Synthesis : Compounds with similar structural elements have been used in the synthesis of drugs. For instance, the synthesis of HG-10-102-01, a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, involved a compound with a morpholino group, highlighting its role in advanced drug synthesis and diagnostic applications (Wang et al., 2017).
Fluorophores for Aluminium Detection
- Fluorophores for Metal Ion Detection : Research has been conducted on phenyl-2-thiazoline fluorophores, which are structurally related to this compound, for the selective detection of aluminium ions. This has potential applications in studying intracellular aluminium levels (Lambert et al., 2000).
Solid-State NMR Spectroscopy
- Solid-State NMR and Mass Spectrometry : Structural and spectral studies of linezolid and its synthetic precursors, which include morpholinyl groups, have been performed using solid-state NMR spectroscopy and mass spectrometry. This provides detailed structural insights valuable in pharmaceutical research (Wielgus et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of [4-Methyl-2-(4-morpholinyl)-1,3-thiazol-5-yl]methanol are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play a crucial role in cell cycle regulation, particularly at the G1/S (start) and the G2/M (mitosis) transitions .
Mode of Action
It is known to interact with its targets, potentially altering their function and leading to changes in cell cycle progression .
Result of Action
Given its targets, it is likely that the compound could influence cell cycle progression .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-methyl-2-morpholin-4-yl-1,3-thiazol-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7-8(6-12)14-9(10-7)11-2-4-13-5-3-11/h12H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAOAKOFGVQVDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCOCC2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

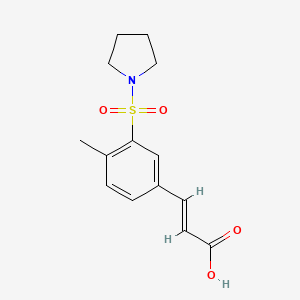
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2381637.png)


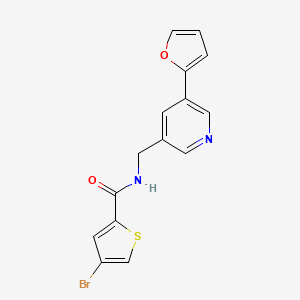
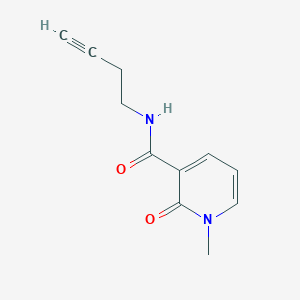
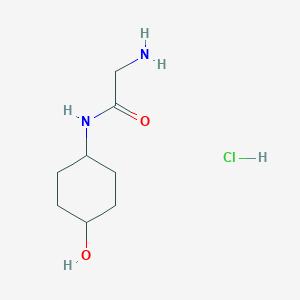
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone](/img/structure/B2381644.png)
![[Bis(sodiothio)methylene]malononitrile](/img/structure/B2381645.png)
![N-[5-Methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,3-diphenylpropanamide](/img/structure/B2381646.png)
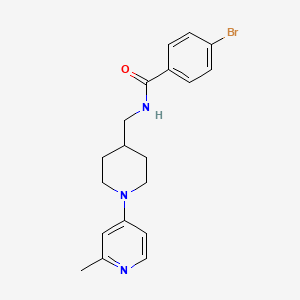
![[(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2381650.png)
